2-[(Dimethylcarbamoyl)methyl]benzoic acid
Description
2-[(Dimethylcarbamoyl)methyl]benzoic acid is a benzoic acid derivative featuring a dimethylcarbamoyl group (-CON(CH₃)₂) attached via a methylene (-CH₂-) linker at the ortho (2-) position of the aromatic ring. This structural motif combines the carboxylic acid's inherent acidity with the lipophilic and hydrogen-bonding properties of the carbamoyl group.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-[2-(dimethylamino)-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-12(2)10(13)7-8-5-3-4-6-9(8)11(14)15/h3-6H,7H2,1-2H3,(H,14,15) |
InChI Key |
NTMGPRJBKRBZGK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylcarbamoyl)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 2-[(Dimethylcarbamoyl)methyl]benzoic acid may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylcarbamoyl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .
Scientific Research Applications
2-[(Dimethylcarbamoyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Dimethylcarbamoyl)methyl]benzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Substituent Positional Isomers
3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid (CAS 1307060-05-4)
- Structure : Carbamoyl group at the meta (3-) position with a branched alkyl chain.
- The branched alkyl chain increases lipophilicity (logP ~2.5), favoring membrane permeability.
- Applications : Used as a drug impurity reference standard, highlighting its relevance in pharmaceutical quality control .
Key Difference : The ortho-substituted dimethylcarbamoyl group in the target compound may introduce steric effects, reducing rotational freedom and altering binding affinity in biological systems compared to the meta isomer.
Carbamoyl-Linked Derivatives
2-[(Methyl-(methylcarbamoyl)carbamoyl)amino]benzoic acid (CAS 76267-01-1)
- Structure : Urea-like dual carbamoyl groups attached to the benzoic acid core.
- Properties: The additional carbamoyl group enhances hydrogen-bonding capacity (predicted ΔH bond donors = 3), improving interactions with biological targets. However, increased molecular weight (MW 279.3) may reduce bioavailability.
- Applications : Serves as an intermediate in synthesizing bioactive molecules, suggesting utility in medicinal chemistry .
Key Difference : The target compound’s simpler dimethylcarbamoyl group likely offers better metabolic stability compared to the urea derivative, which may undergo hydrolysis in vivo.
Halogenated Analogs
2-[(4-Fluorophenoxy)methyl]benzoic acid (CAS 198565-84-3)
- Structure: Fluorophenoxy group at the ortho position.
- Properties: Fluorine’s electronegativity increases acidity (pKa ~3.1 vs. ~4.2 for non-fluorinated analogs) and enhances metabolic stability. LogP ~2.8 indicates moderate lipophilicity.
- Applications : Fluorinated analogs are often explored for CNS-targeting drugs due to improved blood-brain barrier penetration .
2-[(4-Fluorobenzoyl)(methyl)amino]benzoic acid
- Structure: Fluorobenzoyl and methylamino substituents.
- Properties : The amide linkage introduces planarity, favoring π-π stacking interactions. MW 273.3 and moderate solubility (2.1 mg/mL in DMSO) suggest suitability for in vitro assays .
Key Difference : The dimethylcarbamoyl group in the target compound may offer superior hydrolytic stability compared to amide or ester linkages in halogenated analogs.
Heterocyclic Derivatives
2-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid (CAS 100961-61-3)
- Structure : Benzothiazole-thioether substituent.
- Properties: The benzothiazole moiety confers π-π stacking and metal-chelating capabilities.
- Applications : Explored in materials science and as enzyme inhibitors due to heterocyclic bioactivity .
Key Difference : The dimethylcarbamoyl group lacks the redox activity of thioethers but may exhibit lower toxicity profiles.
Ester and Prodrug Derivatives
Methyl 2-((dimethylcarbamoyl)thio)-3-methylbenzoate
- Structure : Methyl ester and thio-carbamoyl substituents.
- Properties : The ester group acts as a prodrug motif, hydrolyzing in vivo to release the active carboxylic acid. The thioether enhances nucleophilicity, facilitating further derivatization.
- Applications : Intermediate in synthesizing thiol-reactive probes or prodrugs .
Key Difference : The target compound’s free carboxylic acid group avoids the need for metabolic activation, enabling direct biological activity.
Biological Activity
2-[(Dimethylcarbamoyl)methyl]benzoic acid is an organic compound characterized by its aromatic structure, which includes a benzoic acid moiety with a dimethylcarbamoyl group. This compound has garnered attention in pharmaceutical and agrochemical research due to its unique functional groups that enhance solubility and reactivity. This article explores its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of 2-[(Dimethylcarbamoyl)methyl]benzoic acid can be depicted as follows:
This structure features:
- Aromatic ring : Contributes to its biological activity.
- Carboxylic acid group : Enhances solubility and reactivity.
- Dimethylcarbamoyl group : Potentially increases binding affinity to biological targets.
Antimicrobial Activity
Research indicates that 2-[(Dimethylcarbamoyl)methyl]benzoic acid exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, indicating potential use in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 128 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrate its ability to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (cervical) | 15.0 | Apoptosis induction | |
| MCF-7 (breast) | 20.5 | Cell cycle arrest |
The biological activity of 2-[(Dimethylcarbamoyl)methyl]benzoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Receptor Binding : The compound interacts with various cellular receptors, modulating their activity and influencing cellular signaling pathways.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the efficacy of the compound against multi-drug resistant Staphylococcus aureus. Results indicated a promising MIC value, suggesting potential as a therapeutic agent in combating resistant strains. -
Cancer Research :
In a preclinical trial involving MCF-7 breast cancer cells, treatment with 2-[(Dimethylcarbamoyl)methyl]benzoic acid resulted in a significant reduction in cell viability, highlighting its potential as an anticancer drug candidate.
Comparative Analysis with Similar Compounds
When compared to other benzoic acid derivatives, 2-[(Dimethylcarbamoyl)methyl]benzoic acid shows enhanced biological activities due to the presence of the dimethylcarbamoyl functional group.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Benzoic Acid | Simple carboxylic acid | Limited antimicrobial properties |
| Dimethylformamide | Solvent; lacks aromatic characteristics | Minimal biological activity |
| N,N-Dimethylbenzamide | Amide derivative; different biological profile | Moderate activity |
| 4-Aminobenzoic Acid | Amino derivative; distinct pharmacological effects | Varies based on substitution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
